
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione is an organic compound characterized by a cyclopropene ring substituted with an anilino group and a tert-butylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione can be achieved through a one-pot reaction involving the cyclopropenethione precursor. For instance, the reaction of 2-tert-butylsulfanyl-3-phenyl-cyclopropenethiones with lithium pyrrolidinide or phenyllithium at low temperatures (around -70°C), followed by methylation with methyl iodide, yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butylhydroperoxide (TBHP) as an efficient oxidant.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidant.
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation reaction with TBHP can yield cyanoalkylation or cyanoalkenylation products .
Wissenschaftliche Forschungsanwendungen
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione involves its interaction with molecular targets through nucleophilic substitution and radical reactions. The compound’s unique structure allows it to participate in various pathways, including free radical and nucleophilic substitution mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione is unique due to its combination of an anilino group and a tert-butylsulfanyl group on a cyclopropene ring
Eigenschaften
CAS-Nummer |
65550-14-3 |
|---|---|
Molekularformel |
C13H15NS2 |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
2-anilino-3-tert-butylsulfanylcycloprop-2-ene-1-thione |
InChI |
InChI=1S/C13H15NS2/c1-13(2,3)16-12-10(11(12)15)14-9-7-5-4-6-8-9/h4-8,14H,1-3H3 |
InChI-Schlüssel |
NQZPEVZKYISLJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=C(C1=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)
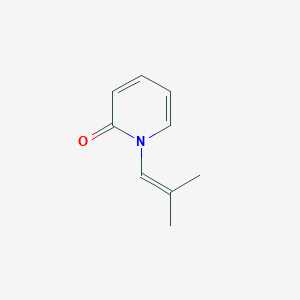
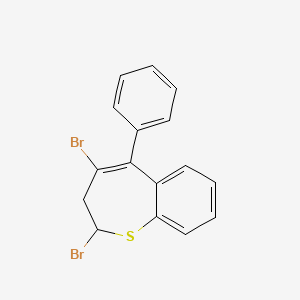
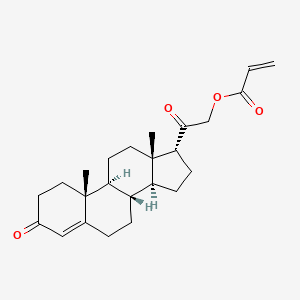
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
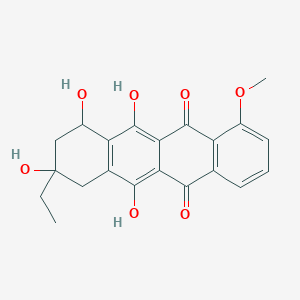



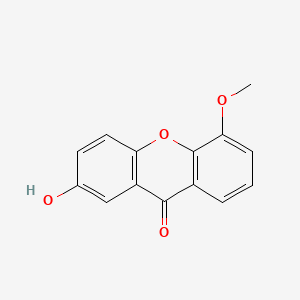
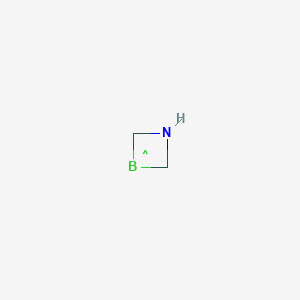
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
